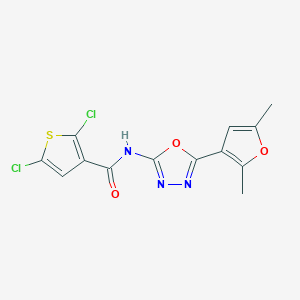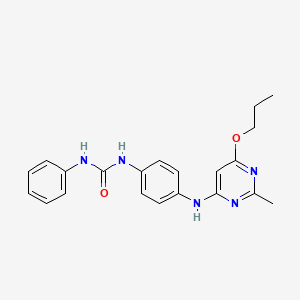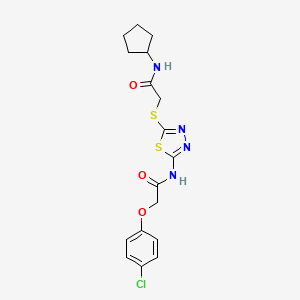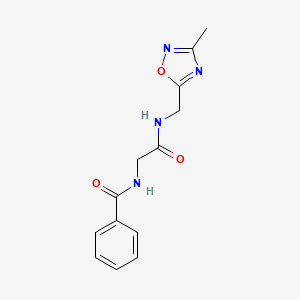![molecular formula C8H14ClNO2 B2701558 Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride CAS No. 2377005-01-9](/img/structure/B2701558.png)
Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
BenchChem offers high-quality Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has explored the synthesis and biological evaluation of compounds with cyclopropane moieties, including efforts to open the cyclopropane ring under certain conditions. For instance, a study focused on the synthesis of bromophenol derivatives with a cyclopropyl moiety demonstrated their effectiveness as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Polymerization of Cyclic Monomers
Another significant application is in the field of polymer science, where the radical polymerization of cyclic monomers containing cyclopropane rings has been studied. This process can lead to the creation of polymers with unique properties, such as a high glass transition temperature, which is crucial for material science applications (Moszner et al., 2003).
Spirocyclopropane Anellated Heterocycles
The synthesis of spirocyclopropane anellated heterocycles has also been explored, showcasing the versatility of cyclopropane derivatives in constructing complex organic structures. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique structural properties (Meijere et al., 1989).
Enzyme Inhibition Studies
Cyclopropane derivatives have been used to study enzyme inhibition mechanisms, providing insights into enzyme function and potential therapeutic targets. For example, the irreversible inhibition of 1-aminocyclopropane-1-carboxylate deaminase by specific cyclopropane derivatives offers a deeper understanding of this enzyme's role in bacterial physiology and plant growth regulation (Zhao & Liu, 2002).
Conformationally Restricted Amino Acids
Conformationally restricted amino acids derived from cyclopropane units have been developed to study the structural requirements for biological activity. These compounds are valuable tools in drug discovery, helping to elucidate the relationship between molecular conformation and pharmacological effects (Kazuta et al., 2002).
Propriétés
IUPAC Name |
methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-2-4(6)5-3-7(5)9;/h4-7H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBIUAFFIPYVLL-VSLZZJKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1[C@@H]2C[C@@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145913660 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701476.png)



![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)

